

potential off-target effects of V-0219

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Compound of Interest

Compound Name: (R)-V-0219 hydrochloride

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Technical Support Center: V-0219

This technical support resource is intended for researchers, scientists, and drug development professionals utilizing V-0219. It provides detailed information on the selectivity of V-0219 and guidance for troubleshooting potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of V-0219?

V-0219 is an orally active, potent positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a PAM, it does not activate the GLP-1R on its own but enhances the receptor's response to its endogenous ligand, GLP-1. This potentiation of GLP-1R signaling leads to enhanced glucose-dependent insulin secretion.[2][4][5]

Q2: What are the known off-target effects of V-0219?

Extensive preclinical studies have demonstrated that V-0219 has a high degree of selectivity for the GLP-1R with no significant off-target activities observed.[2][4][5][6][7] It was tested against a large panel of G-protein coupled receptors (GPCRs) and showed no significant binding.[1][2] Furthermore, its biological effects were absent in mice lacking the GLP-1R, confirming its on-target mechanism of action.[1][2]

Q3: Was V-0219 tested for activity at other GPCRs?

Yes, V-0219 was evaluated for binding affinity against a panel of 54 GPCRs. At a concentration of 10 μ M, which is significantly higher than its effective concentration, V-0219 showed less than 50% displacement of the specific radioligand for all tested receptors.[1][2] This indicates a lack of significant binding to the orthosteric sites of these other receptors.[1][2]

Q4: Does V-0219 have any effect on the hERG channel?

V-0219 has been shown to be a weak inhibitor of the hERG channel, but only at micromolar concentrations.[2][8] These concentrations are substantially higher than the nanomolar concentrations at which V-0219 exerts its potentiation of the GLP-1R.[1][2] Therefore, at therapeutically relevant concentrations, significant hERG channel inhibition is not expected.

Q5: Are there any concerns about V-0219 inducing anxiety, a known effect of some GLP-1R agonists?

In preclinical studies using a rat model, V-0219 did not induce anxiety-like behaviors or affect locomotion at doses that were effective for improving glucose tolerance.[1]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in my in vitro experiments.

- Question: I am observing effects in my cell-based assays that I cannot attribute to GLP-1R activation. Could this be an off-target effect of V-0219?
- Answer and Troubleshooting Steps:
 - Confirm On-Target Action: The effects of V-0219 are mediated through the GLP-1R. To confirm that the observed effects in your experiment are on-target, include a control with a GLP-1R antagonist, such as exendin(9-39).[1] The effects of V-0219 should be blocked in the presence of the antagonist.
 - Use of Control Cells: As a critical control, perform your experiment in parallel using a cell line that does not express the GLP-1R. V-0219 should not elicit the same response in these cells.

- Concentration Check: Ensure you are using V-0219 at the recommended nanomolar concentrations for GLP-1R potentiation.[1][2] Using excessively high concentrations may increase the likelihood of non-specific effects.
- Reagent Quality: Verify the purity and integrity of your V-0219 compound.

Issue 2: My in vivo results are not aligning with expected outcomes.

- Question: In my animal model studies, I'm seeing physiological changes that are not typically associated with GLP-1R activation. How can I determine if these are off-target effects?
- Answer and Troubleshooting Steps:
 - Utilize GLP-1R Knockout Models: The most definitive way to confirm that the in vivo effects of V-0219 are on-target is to administer the compound to GLP-1R knockout (KO) mice. The in vivo effects of V-0219, such as reduced food intake and improved glucose handling, were not observed in GLP-1R KO mice.[1][2]
 - Antagonist Co-administration: Similar to the in vitro troubleshooting, co-administering a GLP-1R antagonist can help determine if the observed effects are mediated by the GLP-1R.
 - Dose-Response Analysis: Conduct a thorough dose-response study to ensure the effects are dose-dependent and occur within the expected therapeutic range for V-0219.

Data on V-0219 Selectivity

Assay Type	Target/Panel	V-0219 Concentration	Result	Reference
GPCR Binding Assay	Panel of 54 GPCRs	10 μ M	<50% displacement of specific binding for all receptors	[1][2]
hERG Channel Assay	hERG Potassium Channel	Micromolar (μ M) concentrations	Weak inhibition	[2][8]
In vivo behavioral assay	Elevated plus-maze (Rat)	0.5 and 1 mg/kg	No induction of anxiety-like behavior	[1]
In vivo mechanism confirmation	GLP-1R Knockout Mice	Not specified	In vivo effects on food intake and glucose handling were absent	[1][2]

Experimental Protocols

Protocol 1: In Vitro GLP-1R Antagonism Assay

This protocol is designed to confirm that the effect of V-0219 is mediated by the GLP-1R in a cell-based assay (e.g., insulin secretion from INS-1 cells).

- Cell Culture: Culture INS-1 β -cells under standard conditions.
- Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
- Pre-incubation with Antagonist: Pre-incubate a subset of wells with the GLP-1R antagonist exendin(9-39) at an effective concentration (e.g., 10-100 nM) for 15-30 minutes.
- V-0219 and GLP-1 Stimulation: Add V-0219 (at a potentiating concentration, e.g., 0.1 nM) and a sub-maximal concentration of GLP-1 to both antagonist-treated and untreated wells.
- Incubation: Incubate for the desired period to allow for insulin secretion.

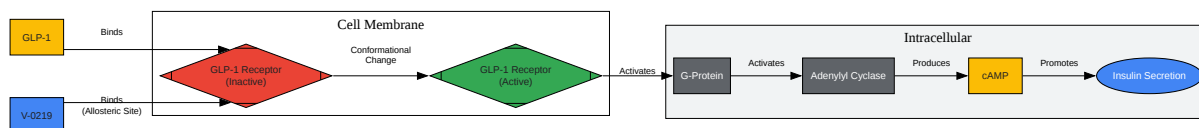
- **Supernatant Collection and Analysis:** Collect the supernatant and measure insulin concentration using a standard method like ELISA.
- **Data Interpretation:** A significant reduction in insulin secretion in the wells pre-treated with exendin(9-39) compared to those treated with V-0219 and GLP-1 alone confirms the effect is GLP-1R dependent.

Protocol 2: GPCR Selectivity Panel

This is a general protocol for assessing the selectivity of a compound against a panel of GPCRs using radioligand binding assays.

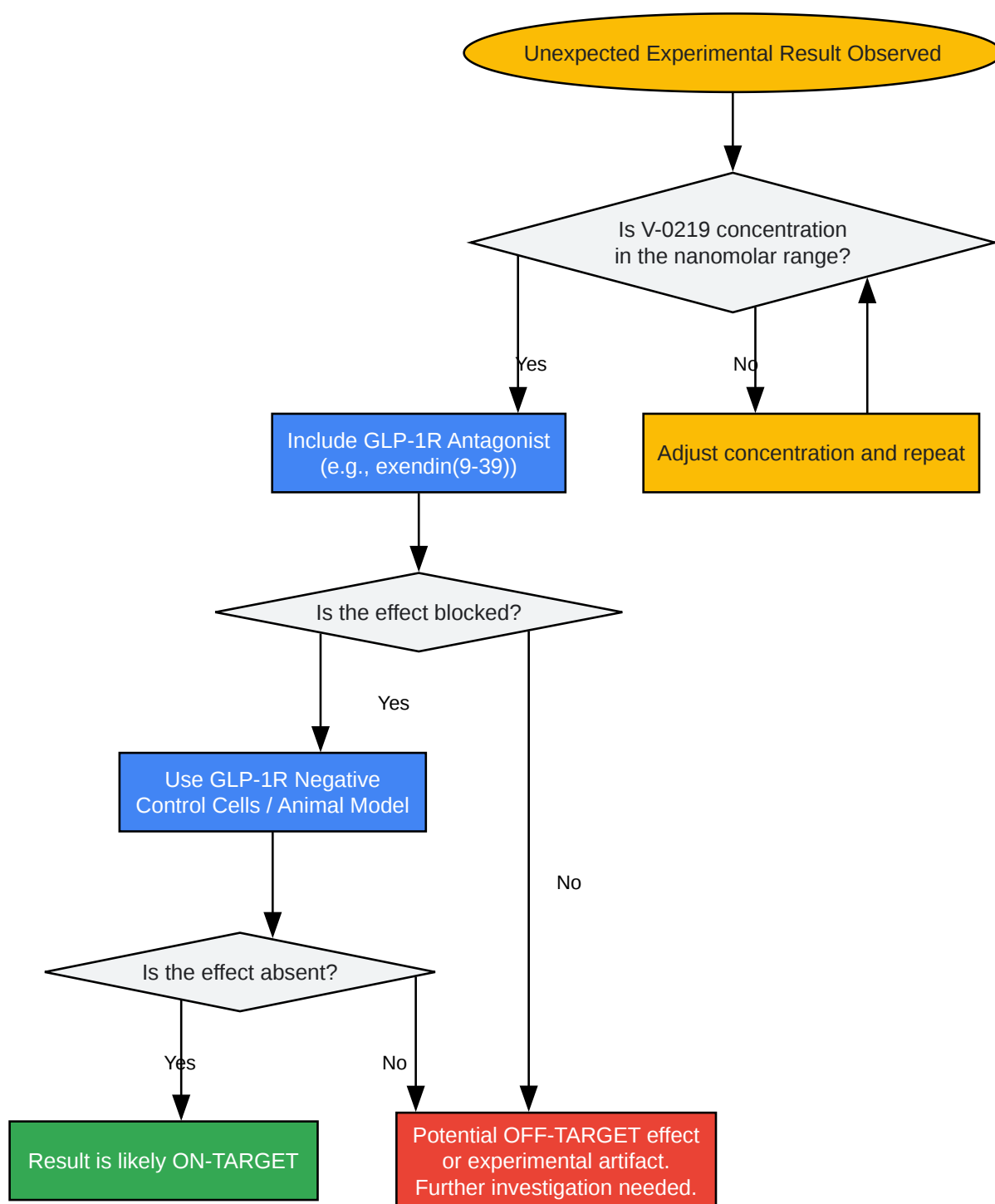
- **Membrane Preparation:** Prepare cell membranes from cell lines overexpressing the target GPCRs.
- **Assay Buffer:** Use an appropriate binding buffer for each specific GPCR.
- **Reaction Mixture:** In a 96-well plate, combine the cell membranes, a specific radioligand for the GPCR, and V-0219 at a high concentration (e.g., 10 μ M).
- **Incubation:** Incubate the plate to allow binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
- **Washing:** Wash the filters to remove non-specific binding.
- **Scintillation Counting:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Calculate the percent displacement of the radioligand by V-0219 compared to a known ligand for that receptor. A displacement of less than 50% is generally considered to indicate a lack of significant binding.

Visualizations



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Caption: Mechanism of V-0219 as a GLP-1R Positive Allosteric Modulator (PAM).



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Caption: Workflow for troubleshooting potential off-target effects of V-0219.

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